molecular formula C19H22N2O4S B2518589 4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 926031-90-5

4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No. B2518589
CAS RN: 926031-90-5
M. Wt: 374.46
InChI Key: PMLACAMVEYIQAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reaction of sulfamethoxazole with various aldehydes to form Schiff bases, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . Although the synthesis of the specific compound of interest is not detailed, the methods used for related compounds suggest that similar synthetic routes could be employed, potentially involving the formation of a Schiff base followed by cyclization to form the tetrahydrobenzo[f][1,4]oxazepin ring.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using various spectroscopic techniques, including MS, IR, NMR, and crystallography . These techniques can provide detailed information about the molecular framework, functional groups, and tautomeric forms. For the compound of interest, similar analytical methods would likely reveal its molecular structure, including the isopropyl group's position and the tetrahydrobenzo[f][1,4]oxazepin ring's conformation.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including biotransformation in biological systems. For instance, a study on a new selective carbonic anhydrase II inhibitor resulted in the formation of an N-hydroxymetabolite, indicating the addition of an oxygen atom to the drug molecule . This suggests that the compound of interest may also be susceptible to metabolic transformations, potentially affecting its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from their molecular structure and the presence of functional groups. For example, the Schiff base compound mentioned in paper exhibits tautomerism, which can influence its photochromic and thermochromic characteristics. The compound of interest, with its sulfonamide group and tetrahydrobenzo[f][1,4]oxazepin ring, would likely have distinct solubility, stability, and reactivity profiles that could be elucidated through experimental studies.

Scientific Research Applications

Synthetic Methodologies and Applications

Synthesis of Heterocyclic Compounds : Research on synthetic methodologies for heterocyclic compounds, which share structural similarities with the specified compound, suggests the importance of such chemicals in the development of pharmaceuticals and advanced materials. For instance, the synthetic utilities of o-phenylenediamines for producing benzimidazoles, quinoxalines, and benzodiazepines highlight the ongoing efforts to explore novel synthesis pathways that could potentially apply to the synthesis of the specified compound.

Plastic Scintillators : The development of plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, demonstrates the application of complex organic molecules in materials science, particularly in radiation detection technologies. This research area might benefit from the optical or electronic properties of compounds like the one , emphasizing the relevance of such molecules in creating advanced materials with specific functional properties (Salimgareeva & Kolesov, 2005).

Environmental and Health Implications

Occurrence and Fate of Parabens : The study of the occurrence, fate, and behavior of parabens in aquatic environments reviews the environmental impact and biodegradability of organic compounds used in consumer products. This research is crucial for understanding the environmental persistence and toxicity of synthetic compounds, offering a perspective on the ecological considerations that might also apply to the compound of interest (Haman et al., 2015).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of the enzyme acetohydroxy acid synthase (AHAS), which is a critical enzyme for the biosynthesis of branched chain amino acids necessary for cell growth and protein synthesis .

properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13(2)14-4-7-16(8-5-14)26(23,24)20-15-6-9-18-17(12-15)19(22)21(3)10-11-25-18/h4-9,12-13,20H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLACAMVEYIQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

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